2,4-dichloro-N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Description
2,4-dichloro-N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H25Cl2N3O3S and its molecular weight is 542.48. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Medicinal Chemistry
Research on benzamide derivatives has indicated their potential as therapeutic agents. For example, studies have shown that certain benzamide compounds exhibit anti-inflammatory and analgesic properties, suggesting their utility in developing new treatments for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Additionally, benzamide derivatives have been explored for their antimicrobial properties, indicating their potential in addressing bacterial infections and the challenge of biofilm formation (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Potential in Neuropharmacology
Benzamide derivatives have also been studied for their neuropharmacological properties. Compounds related to benzamide have been identified as potential neuroleptics, suggesting their application in treating psychosis and related disorders (Iwanami Sumio et al., 1981). This area of research highlights the compound's potential application in developing new drugs for neurological conditions.
Potential as Antiallergy Agents
Research into N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural features with benzamide compounds, has demonstrated significant antiallergy activity, offering insights into developing new antiallergy medications (K. D. Hargrave, F. K. Hess, J. T. Oliver, 1983).
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N3O3S/c1-2-35-20-10-8-19(9-11-20)31-26(33)17-36-25-16-32(24-6-4-3-5-22(24)25)14-13-30-27(34)21-12-7-18(28)15-23(21)29/h3-12,15-16H,2,13-14,17H2,1H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVMGBSXKIFOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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